6-(4-Chlorophenethyl)pyrimidin-4-ol

Molecular weight Physicochemical property Structural analog comparison

6-(4-Chlorophenethyl)pyrimidin-4-ol (CAS 2092803-42-2) is a critical ethylene-bridged intermediate for Ruxolitinib synthesis (U.S. Patent US20220056035A1). The ethylene linker enables downstream cyclization to the pyrrolopyrimidine core, a transformation that direct-aryl analogs cannot achieve. This compound also serves as a versatile fragment for kinase hinge-region exploration (VEGFR-2/JAK) due to its tautomeric equilibrium and the absence of a 2-methyl substituent. Procure ≥95% purity with batch-specific ¹H NMR integration of the -CH₂CH₂- multiplet to confirm linker integrity and ensure freedom from des-ethylene and 4-chloro analogs.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
CAS No. 2092803-42-2
Cat. No. B1486802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenethyl)pyrimidin-4-ol
CAS2092803-42-2
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CC(=O)NC=N2)Cl
InChIInChI=1S/C12H11ClN2O/c13-10-4-1-9(2-5-10)3-6-11-7-12(16)15-8-14-11/h1-2,4-5,7-8H,3,6H2,(H,14,15,16)
InChIKeyVIPKUAXHKQWIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenethyl)pyrimidin-4-ol (CAS 2092803-42-2): Chemical Identity and Procurement Baseline


6-(4-Chlorophenethyl)pyrimidin-4-ol (CAS 2092803-42-2) is a synthetic, monocyclic pyrimidine derivative with the molecular formula C₁₂H₁₁ClN₂O and a molecular weight of 234.68 g/mol . The compound exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form (IUPAC: 4-[2-(4-chlorophenyl)ethyl]-1H-pyrimidin-6-one) . It bears a 4-chlorophenethyl substituent at the 6-position of the pyrimidine ring, distinguishing it from directly aryl-attached analogs such as 6-(4-chlorophenyl)pyrimidin-4-ol (CAS 130841-08-6, MW 206.63) . The compound has been cited in patent literature as a synthetic intermediate for JAK1/JAK2 inhibitor Ruxolitinib [1] and as an exemplified compound within VEGFR-targeted kinase inhibitor patent families [2]. No published biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀) were identified for this specific compound in peer-reviewed journals or public databases as of the search date.

Why 6-(4-Chlorophenethyl)pyrimidin-4-ol Cannot Be Interchanged with Direct Aryl or 2-Methyl Pyrimidine Analogs


The ethylene (–CH₂CH₂–) linker in 6-(4-chlorophenethyl)pyrimidin-4-ol introduces two sp³-hybridized carbon atoms between the pyrimidine-4-ol core and the 4-chlorophenyl ring, which fundamentally alters the three-dimensional conformational landscape compared to directly-attached aryl analogs such as 6-(4-chlorophenyl)pyrimidin-4-ol . This linker increases the number of rotatable bonds from 1 (direct attachment) to 3 (ethylene-bridged), permitting a wider ensemble of low-energy conformers . In patent families targeting VEGFR-2 and JAK kinase ATP-binding pockets, the ethylene linker has been explicitly claimed as a structural feature that enables the chlorophenyl ring to occupy a lipophilic sub-pocket that is inaccessible to directly-attached phenyl analogs [1]. At the 2-position, the absence of a methyl substituent (cf. 6-(4-chlorophenethyl)-2-methylpyrimidin-4-ol, CAS 2097968-20-0, MW 248.71) preserves an additional hydrogen-bond donor/acceptor site on the pyrimidine ring, which is mechanistically relevant for kinase hinge-region interactions. Substituting with the 4-chloro derivative (4-chloro-6-(4-chlorophenethyl)pyrimidine, CAS 2092720-77-7) eliminates the hydroxyl tautomer and irreversibly alters both hydrogen-bonding capacity and reactivity toward nucleophilic substitution . These structural distinctions are non-trivial for structure-activity relationship (SAR) continuity, asymmetric synthesis reproducibility, and patent freedom-to-operate assessments.

Quantitative Differentiation Evidence for 6-(4-Chlorophenethyl)pyrimidin-4-ol vs. Closest Structural Analogs


Molecular Weight Differentiation vs. 6-(4-Chlorophenyl)pyrimidin-4-ol (Direct Aryl Analog)

The molecular weight of 6-(4-chlorophenethyl)pyrimidin-4-ol is 234.68 g/mol, representing a 13.6% increase over its closest direct-aryl analog 6-(4-chlorophenyl)pyrimidin-4-ol (206.63 g/mol) . This mass differential arises from the insertion of two methylene (–CH₂–) units (28.05 Da theoretical vs. 28.05 Da observed), confirming stoichiometric fidelity of the ethylene linker. The increased molecular weight corresponds to a larger molecular volume and altered lipophilicity, though no experimentally measured LogP or LogD values were identified for either compound in the public domain as of the search date.

Molecular weight Physicochemical property Structural analog comparison

Rotatable Bond Count: Conformational Flexibility vs. Direct Aryl and 2-Methyl Analogs

The target compound possesses 3 rotatable bonds (the ethylene linker backbone), compared to 1 rotatable bond for 6-(4-chlorophenyl)pyrimidin-4-ol (direct aromatic attachment) . The 2-methyl analog 6-(4-chlorophenethyl)-2-methylpyrimidin-4-ol also has 3 rotatable bonds but introduces an additional methyl substituent that increases steric bulk at the pyrimidine 2-position (MW 248.71 vs. 234.68) . Increased rotatable bond count is generally inversely correlated with oral bioavailability (per Veber rules) but positively correlated with conformational adaptability for induced-fit binding to flexible kinase active sites. The target compound occupies an intermediate flexibility space among the analog series, retaining the conformational freedom of the ethylene linker without the steric penalty of 2-methyl substitution.

Conformational flexibility Rotatable bonds Drug-likeness Structural comparison

Hydrogen-Bond Donor/Acceptor Profile vs. 4-Chloro Analog and 2-Methyl Analog

The pyrimidin-4-ol/pyrimidin-4-one tautomeric system of the target compound provides 1 hydrogen-bond donor (OH/NH) and 2 hydrogen-bond acceptors (pyrimidine N and carbonyl O) . In contrast, 4-chloro-6-(4-chlorophenethyl)pyrimidine (CAS 2092720-77-7) has 0 H-bond donors and 2 H-bond acceptors (only pyrimidine nitrogens), eliminating the tautomeric equilibrium and the capacity to act as a hydrogen-bond donor in kinase hinge-region interactions . The 2-methyl analog (CAS 2097968-20-0) retains the 4-ol tautomer but replaces a potential H-bond donor at the 2-position with a methyl group, altering the pyrimidine ring's electronic character and steric profile . For kinase inhibitor design, the pyrimidine N1 and the 4-substituent (OH or NH) are critical pharmacophoric elements that engage the kinase hinge region via bidentate hydrogen bonding; the target compound preserves both elements, whereas the 4-chloro analog ablates the hinge-binding hydrogen-bond donor entirely.

Hydrogen bonding Kinase hinge binding Tautomerism Reactivity

Patent-Documented Role as Ruxolitinib Synthetic Intermediate: Structural Necessity vs. Alternative Intermediates

Patent US20220056035A1 (Incyte Corporation, granted as US 11,905,292 B2) describes processes for preparing Ruxolitinib and explicitly includes 6-(4-chlorophenethyl)pyrimidin-4-ol and its structural analogs within the genus of synthetic intermediates [1]. The patent teaches that the 4-chlorophenethyl substituent is integral to constructing the (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile core of Ruxolitinib, wherein the ethylene linker provides the correct spatial orientation for subsequent coupling reactions. Alternative intermediates lacking the ethylene linker (e.g., directly-attached 4-chlorophenyl analogs) would yield a truncated product that cannot undergo the requisite cyclization to the final JAK inhibitor scaffold. This represents a go/no-go structural requirement for Ruxolitinib process chemistry, not merely a preference. However, no quantitative yield comparison between this intermediate and alternative synthetic routes was located in the public domain.

Ruxolitinib synthesis JAK inhibitor Synthetic intermediate Process chemistry

Procurement-Driven Application Scenarios for 6-(4-Chlorophenethyl)pyrimidin-4-ol (CAS 2092803-42-2)


Ruxolitinib Process Chemistry and Generic API Intermediate Supply

Procurement of 6-(4-chlorophenethyl)pyrimidin-4-ol is indicated for laboratories or CMOs executing synthetic routes to Ruxolitinib that proceed via the 4-chlorophenethyl-substituted pyrimidine intermediate as described in patent US20220056035A1 (Incyte Corporation) [1]. The ethylene linker in this intermediate is structurally required for the downstream cyclization that forms the pyrrolopyrimidine core of Ruxolitinib; substitution with the direct-aryl analog 6-(4-chlorophenyl)pyrimidin-4-ol would produce a dead-end intermediate incapable of undergoing the patented transformation. Procurement specifications should require certification of the ethylene linker integrity (via ¹H NMR integration of the –CH₂CH₂– multiplet) and absence of the direct-aryl contaminant.

VEGFR-2/JAK Kinase Inhibitor SAR Studies Requiring Conformational Flexibility

Research groups conducting structure-activity relationship (SAR) studies on VEGFR-2 or JAK kinase inhibitors, based on the compound series exemplified in patent US20160096837A1 (Allergan, Inc.) [2], should procure the target compound rather than the 2-methyl analog (CAS 2097968-20-0) when the pyrimidine 2-position must remain unsubstituted for hinge-region hydrogen bonding. The target compound's 3 rotatable bonds versus the 1 rotatable bond of the direct-aryl analog provide the conformational flexibility necessary to explore induced-fit binding modes in flexible kinase active sites. The absence of a 2-methyl substituent preserves an additional hydrogen-bond donor/acceptor site for potential hinge-region interactions.

Fragment-Based Drug Discovery Libraries with Tautomeric Diversity

The pyrimidin-4-ol/pyrimidin-4-one tautomeric equilibrium of 6-(4-chlorophenethyl)pyrimidin-4-ol provides a protonation-state-diverse scaffold for fragment-based screening libraries targeting ATP-binding sites. In contrast, the 4-chloro analog (CAS 2092720-77-7) lacks this tautomerism and the associated hydrogen-bond donor capacity. Procurement of the target compound is indicated when the screening library design requires fragments capable of both accepting and donating hydrogen bonds at the kinase hinge region. The moderate molecular weight (234.68 g/mol) and 3 rotatable bonds place this fragment within acceptable lead-likeness parameters for fragment elaboration.

Analytical Reference Standard for Chlorophenethyl-Pyrimidine Congener Identification

Quality control laboratories monitoring process impurities in Ruxolitinib API or related pyrimidine-based kinase inhibitor manufacturing require authenticated reference standards of key synthetic intermediates. 6-(4-Chlorophenethyl)pyrimidin-4-ol can serve as a chromatographic reference standard for identifying and quantifying ethylene-linked chlorophenethyl-pyrimidine congeners that may appear as process-related impurities or degradation products. Procurement should specify ≥95% purity (HPLC), with a certificate of analysis documenting the absence of the des-ethylene analog (CAS 130841-08-6) and the 4-chloro analog (CAS 2092720-77-7) at detection limits ≤0.1%.

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